Trichloro(octadecyl)silane

Catalog No.
S587762
CAS No.
112-04-9
M.F
C18H37Cl3Si
M. Wt
387.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloro(octadecyl)silane

CAS Number

112-04-9

Product Name

Trichloro(octadecyl)silane

IUPAC Name

trichloro(octadecyl)silane

Molecular Formula

C18H37Cl3Si

Molecular Weight

387.9 g/mol

InChI

InChI=1S/C18H37Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3

InChI Key

PYJJCSYBSYXGQQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl

Solubility

Soluble in benzene, ethyl ether, heptane, and perchloroethylene

Synonyms

18-acetoxy-octadecyltrichlorosilane, n-octadecyltrichlorosilane, n-OTS, octadecyltrichlorosilane, trichlorooctadecylsilane

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl

Origin and Significance:

ODTS is a synthetic compound not found naturally. It plays a significant role in modifying surfaces to create hydrophobic (water-repelling) properties. This modification is crucial in various scientific research fields, such as chromatography [, ].


Molecular Structure Analysis

Key features:

  • The molecule consists of an 18-carbon chain (octadecyl group) attached to a central silicon atom (Si) through a single bond (3).
  • Three chlorine atoms (Cl) are bonded to the silicon atom, giving it the "trichloro" designation (3).

Notable aspects:

  • The long octadecyl chain provides the hydrophobic character, while the chlorine atoms are reactive and readily participate in surface modification reactions (2).

Chemical Reactions Analysis

Synthesis:

ODTS is typically synthesized by reacting silicon tetrachloride (SiCl₄) with an n-octadecene (C₁₈H₃₆) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) [].

Balanced chemical equation:

SiCl₄ + C₁₈H₃₆ → C₁₈H₃₇SiCl₃ + 3HCl (1)

Decomposition:

ODTS readily hydrolyzes (reacts with water) to form hydrochloric acid (HCl) and silica (SiO₂) on the surface being modified [].

Balanced chemical equation:

C₁₈H₃₇SiCl₃ + 3H₂O → C₁₈H₃₇SiOH + 3HCl (2)

Other relevant reactions:

ODTS reacts with various functional groups on surfaces, forming siloxane (Si-O-Si) bonds and creating a covalently bonded hydrophobic layer (2).


Physical And Chemical Properties Analysis

  • Melting point: Not readily available.
  • Boiling point: Around 200°C (at low pressure) (1).
  • Solubility: Insoluble in water, soluble in organic solvents like toluene and dichloromethane (1).
  • Stability: Hydrolyzes readily in water, releasing HCl fumes (2).

ODTS modifies surfaces through a silanization process. The reactive chlorine atoms on the molecule bond with surface hydroxyl (OH) groups, forming siloxane linkages. The long octadecyl chain then orients itself outwards, creating a water-repelling layer (2).

  • Toxicity: Limited data available, but it is suspected to be harmful if inhaled or ingested (4).
  • Flammability: Flammable liquid (4).
  • Reactivity: Reacts with water to release HCl fumes, which are corrosive and irritating (2).
  • Hazards: Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling ODTS (4).

Surface Modification

  • Silanization: Trichloro(octadecyl)silane is a popular silane coupling agent used for surface modification. It reacts with the hydroxyl groups (OH) present on various substrates like glass, metal oxides, and polymers, forming a covalent bond and introducing a long alkyl chain (octadecyl group) to the surface . This modification process, known as silanization, enhances various surface properties like:
    • Hydrophobicity: The long alkyl chain introduced by trichloro(octadecyl)silane imparts water-repelling (hydrophobic) characteristics to the surface, making it suitable for applications like self-cleaning surfaces and anti-corrosion coatings .
    • Adhesion: Silanization improves the adhesion between dissimilar materials by creating a bridge between the substrate and other materials like polymers or composites .
    • Biocompatibility: Modifying surfaces with trichloro(octadecyl)silane can improve their biocompatibility, making them more suitable for applications in contact with biological systems, such as biosensors and implants .

Organic Synthesis

  • Precursor for organosilicon compounds: Trichloro(octadecyl)silane serves as a valuable starting material for the synthesis of various organosilicon compounds. These compounds find applications in diverse fields like:
    • Silicones: By reacting trichloro(octadecyl)silane with different organometallic reagents, researchers can synthesize various types of silicones with tailored properties, used in sealants, lubricants, and electronics .
    • Silylated molecules: Researchers can introduce the octadecyl group and silicon atom onto other molecules by reacting them with trichloro(octadecyl)silane. This modification can be used to create novel materials with specific functionalities for various research purposes .

Other Research Applications

  • Self-assembled monolayers: Trichloro(octadecyl)silane can be used to form self-assembled monolayers (SAMs) on various surfaces. These ordered structures of molecules on surfaces are valuable for studying surface-molecule interactions and developing new materials with unique properties for research in nanotechnology, biosensing, and catalysis .

Physical Description

Octadecyltrichlorosilane appears as a colorless liquid with a pungent odor. Decomposed by water to hydrochloric acid with the evolution of heat. Corrosive to metals and tissue. Used to make various silicon containing compounds.

Color/Form

Water-white liquid

Boiling Point

380 °C

Flash Point

193 °F (NFPA, 2010)
193 °F (89 °C) (closed cup)

Density

0.984 g/cu cm at 25 °C

Melting Point

about 20 °C

UNII

1QLE771PKE

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 79 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 78 of 79 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (37.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

112-04-9

Wikipedia

Octadecyl trichlorosilane

Use Classification

Fire Hazards -> Corrosives, Flammable - 2nd degree, Reactive - 2nd degree

General Manufacturing Information

Silane, trichlorooctadecyl-: ACTIVE

Storage Conditions

SRP: Operations involving entry into tanks or closed vessels, and emergency situations, require consideration of potentially oxygen deficient, or "immediately dangerous to life and health" IDLH environments. This may necessitate use of a self-contained breathing apparatus (SCBA), or a positive pressure supplied air respirator.
Octadecyltrichlorosilane must be stored to avoid contact with water since violent reactions occur ... Store in tightly closed containers in a cool, well-ventilated area away from moist air. Sources of ignition, such as smoking and open flame, are prohibited where octadecyltrichlorosilane is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Wherever octadecyltrichlorosilane is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Dates

Modify: 2023-08-15

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